molecular formula C17H14N4O B7787115 3-((E)-2-((Z)-3-Phenylallylidene)hydrazinyl)quinoxalin-2(1H)-one

3-((E)-2-((Z)-3-Phenylallylidene)hydrazinyl)quinoxalin-2(1H)-one

Cat. No.: B7787115
M. Wt: 290.32 g/mol
InChI Key: LTBWHGDBFKIOOV-CVVJEMIOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((E)-2-((Z)-3-Phenylallylidene)hydrazinyl)quinoxalin-2(1H)-one typically involves the reaction of quinoxaline derivatives with hydrazine and phenylallylidene compounds. One common method is the palladium-catalyzed reductive annulation of catechols and nitroarylamines, which provides a straightforward approach to novel quinoxaline derivatives . This reaction proceeds with operational simplicity, using an easily available catalyst system and a broad substrate scope .

Industrial Production Methods

Industrial production methods for quinoxaline derivatives often involve large-scale catalytic processes. The palladium-catalyzed hydrogenative annulation reaction mentioned above can be adapted for industrial-scale synthesis due to its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-((E)-2-((Z)-3-Phenylallylidene)hydrazinyl)quinoxalin-2(1H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoxaline N-oxides, while reduction can produce hydrazine derivatives .

Mechanism of Action

The mechanism of action of 3-((E)-2-((Z)-3-Phenylallylidene)hydrazinyl)quinoxalin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its structure and functional groups . The exact molecular targets and pathways involved vary based on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-((E)-2-((Z)-3-Phenylallylidene)hydrazinyl)quinoxalin-2(1H)-one include other quinoxaline derivatives such as:

Uniqueness

What sets this compound apart is its unique combination of the quinoxaline core with the phenylallylidene and hydrazinyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in medicinal chemistry and materials science .

Properties

IUPAC Name

3-[(2E)-2-[(Z)-3-phenylprop-2-enylidene]hydrazinyl]-1H-quinoxalin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O/c22-17-16(19-14-10-4-5-11-15(14)20-17)21-18-12-6-9-13-7-2-1-3-8-13/h1-12H,(H,19,21)(H,20,22)/b9-6-,18-12+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTBWHGDBFKIOOV-CVVJEMIOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC=NNC2=NC3=CC=CC=C3NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C\C=N\NC2=NC3=CC=CC=C3NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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